molecular formula C28H29N3O2 B11237533 2'-Benzyl-1'-oxo-N-[2-(pyridin-4-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-Benzyl-1'-oxo-N-[2-(pyridin-4-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11237533
M. Wt: 439.5 g/mol
InChI Key: IQMRBMJCLBFSSL-UHFFFAOYSA-N
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Description

2’-Benzyl-1’-oxo-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Benzyl-1’-oxo-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common approach is to start with the preparation of the isoquinoline core, followed by the introduction of the spirocyclic cyclopentane ring. The final steps involve the addition of the benzyl and pyridinyl groups.

    Isoquinoline Core Synthesis: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

    Spirocyclization: The spirocyclic structure is introduced through a cyclization reaction, often using a Lewis acid catalyst.

    Functional Group Addition: The benzyl and pyridinyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the functional group additions.

Chemical Reactions Analysis

Types of Reactions

2’-Benzyl-1’-oxo-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides and organometallic compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

2’-Benzyl-1’-oxo-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be useful in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2’-Benzyl-1’-oxo-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Benzyl-1’-oxo-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

2-benzyl-1-oxo-N-(2-pyridin-4-ylethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C28H29N3O2/c32-26(30-19-14-21-12-17-29-18-13-21)25-23-10-4-5-11-24(23)27(33)31(28(25)15-6-7-16-28)20-22-8-2-1-3-9-22/h1-5,8-13,17-18,25H,6-7,14-16,19-20H2,(H,30,32)

InChI Key

IQMRBMJCLBFSSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NCCC5=CC=NC=C5

Origin of Product

United States

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